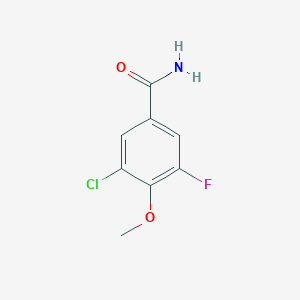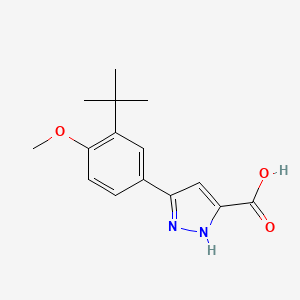![molecular formula C16H14N2O2 B1306929 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid CAS No. 214554-44-6](/img/structure/B1306929.png)
4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid
Overview
Description
4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid is an organic compound with the molecular formula C16H14N2O2. This compound features a benzoic acid core substituted with two pyrrole rings connected via a methylene bridge.
Mechanism of Action
Target of Action
The compound contains several key functional groups, including a benzene ring, a carboxylic acid group (cooh), and two pyrrole rings connected by a methylene bridge. These functional groups suggest potential for interesting properties and interactions with biological systems.
Mode of Action
The presence of the carboxylic acid group might influence solubility and interactions with other molecules. The pyrrole rings could contribute to interesting electronic properties and potential for interaction with biological systems.
Biochemical Pathways
The pyrrole ring is a common scaffold found in various biologically active molecules, suggesting that this compound could potentially interact with multiple biochemical pathways.
Result of Action
The compound’s structure suggests potential for interesting properties like aromatic character, hydrogen bonding, and nitrogen heterocycles, which could influence its interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid typically involves the reaction of pyrrole with benzaldehyde derivatives. One common method includes the condensation of pyrrole with 4-formylbenzoic acid in the presence of a catalyst such as glacial acetic acid under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.
Types of Reactions:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might release carbon dioxide, forming a new molecule.
Electrophilic Aromatic Substitution: The presence of the electron-withdrawing carboxylic acid group might activate the benzene ring for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Decarboxylation: Strong acids or bases (e.g., hydrochloric acid or sodium hydroxide).
Electrophilic Aromatic Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Esterification: Esters of this compound.
Decarboxylation: Derivatives lacking the carboxyl group.
Electrophilic Aromatic Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Material Science:
Medicinal Chemistry: The pyrrole ring is a common scaffold found in various biologically active molecules, making this compound a candidate for therapeutic applications.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
4-[bis(1H-pyrrol-2-yl)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-[bis(1H-pyrrol-2-yl)methyl]benzyl alcohol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness: 4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid is unique due to the presence of both pyrrole rings and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications in material science and medicinal chemistry .
Properties
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTXNTDFVMNRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)C(=O)O)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394813 | |
| Record name | Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214554-44-6 | |
| Record name | Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















